Product packaging for 2-((tert-Butyldimethylsilyl)oxy)ethanol(Cat. No.:CAS No. 102229-10-7)

2-((tert-Butyldimethylsilyl)oxy)ethanol

Cat. No.: B027504
CAS No.: 102229-10-7
M. Wt: 176.33 g/mol
InChI Key: YJYAGNPMQVHYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Methodologies for Silyl (B83357) Ether Formation

Silyl ethers are a class of chemical compounds with a silicon atom covalently bonded to an alkoxy group. wikipedia.org They are widely used as protecting groups for alcohols in organic synthesis because they are stable under many reaction conditions and can be selectively removed. wikipedia.orglibretexts.org The formation of silyl ethers, or silylation, is a cornerstone of modern synthetic chemistry. wikipedia.org

The most common method for the preparation of TBDMS ethers is the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl). wikipedia.org This reaction is typically carried out in the presence of a base. wikipedia.org Initially, direct reaction of TBDMS-Cl with alcohols was found to be slow and resulted in low yields. organic-chemistry.orgchemicalbook.com However, the development of protocols using a base and a suitable solvent significantly improved the efficiency of this transformation. organic-chemistry.orgchemicalbook.com

Bases play a crucial role in the silylation of alcohols with TBDMS-Cl. They serve two primary functions: to neutralize the hydrochloric acid (HCl) generated during the reaction and to act as a catalyst. wikipedia.org

Imidazole (B134444): Imidazole is a highly effective base for this transformation. organic-chemistry.orgchemicalbook.com It is believed to react with TBDMS-Cl to form a more reactive silylating agent, N-tert-butyldimethylsilylimidazole. organic-chemistry.org This intermediate then readily reacts with the alcohol to form the desired silyl ether. organic-chemistry.org The use of imidazole in dimethylformamide (DMF) has become a standard and mild method for the conversion of various alcohols to their TBDMS ethers in high yields. organic-chemistry.orgchemicalbook.com The regioselective protection of secondary hydroxyl groups in carbohydrates using TBDPSCl with imidazole in DMF has also been studied, where the selectivity is influenced by both kinetic factors and intramolecular migrations of the silyl group. rsc.org

Pyridine (B92270): While pyridine can be used as a base, forcing conditions such as excess silyl chloride and elevated temperatures were often unsuccessful in early studies. organic-chemistry.orgchemicalbook.com It is generally less effective than imidazole. researchgate.net

Triethylamine (B128534) and Hünig's Base (DIPEA): These are non-nucleophilic bases that primarily function to scavenge the HCl produced. While effective in many applications, they may not offer the same catalytic advantage as imidazole. psu.edu Triethylamine can sometimes be difficult to remove from the final product. researchgate.net

The choice of base can significantly impact the reaction's outcome, and often, a combination of bases is not necessary. For instance, while DMAP (4-dimethylaminopyridine) is a known catalyst for acylation and alkylation, its addition to a reaction already using imidazole for the protection of a primary alcohol may not provide any significant advantage. researchgate.net

Table 1: Common Bases in TBDMS-Cl Silylation

Base Function Typical Application
Imidazole Catalyst and HCl scavenger General and efficient silylation of primary and secondary alcohols.
Pyridine HCl scavenger Used in some silylations, but often less effective than imidazole.
Triethylamine HCl scavenger A common non-nucleophilic base.
Hünig's Base HCl scavenger A bulky, non-nucleophilic base.

The choice of solvent has a profound impact on the rate and efficiency of silylation reactions.

Dimethylformamide (DMF): DMF is a polar aprotic solvent that has been shown to be highly effective for silylations with TBDMS-Cl, particularly in the presence of imidazole. organic-chemistry.orgchemicalbook.com Research suggests that DMF itself can catalyze the silylation reaction. organic-chemistry.org The Corey protocol, which utilizes TBDMS-Cl and imidazole in DMF at high concentrations, is a reliable and rapid procedure for silylating alcohols. wikipedia.org

Dichloromethane (B109758) (DCM): Silylation reactions in dichloromethane are generally slower compared to those in DMF. wikipedia.org However, the purification of the product is often simpler when using DCM. wikipedia.org

Acetonitrile (B52724): Acetonitrile is another solvent in which silylation reactions can be performed. organic-chemistry.org

Dimethyl Sulfoxide (DMSO): Interestingly, the silylation of alcohols with TBDMS-Cl can proceed smoothly at room temperature in DMSO without the need for a catalyst, affording the corresponding TBDMS ethers in good yields. psu.edu A study on the silylation of 3-phenyl-1-propanol (B195566) showed a 75% yield in DMSO compared to 37% in DMF and only 15% in both dichloromethane and THF. psu.edu

Table 2: Effect of Solvent on the Silylation of 3-Phenyl-1-propanol with TBDMS-Cl

Solvent Yield (%)
DMF 37
DMSO 75
CH2Cl2 15
THF 15

Data from a study on catalyst-free silylation. psu.edu

While silyl chlorides are the most common reagents for silylation, more reactive alternatives exist.

Tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBDMS-OTf): TBDMS-OTf is a highly reactive silylating agent and a strong Lewis acid. enamine.netlookchem.com It is capable of converting primary, secondary, and even tertiary alcohols to their corresponding TBDMS ethers. enamine.netlookchem.com Due to its higher reactivity, TBDMS-OTf is particularly useful for silylating hindered alcohols where TBDMS-Cl may be ineffective. wikipedia.orgwikipedia.org Silylations with silyl triflates are often performed in the presence of a hindered, non-nucleophilic base like 2,6-lutidine. wikipedia.org It is important to note that TBDMS-OTf is moisture-sensitive and reacts rapidly with protic solvents. enamine.netlookchem.com

Specific Synthetic Routes to 2-((tert-Butyldimethylsilyl)oxy)ethanol

The primary route to this compound involves the mono-silylation of ethylene (B1197577) glycol. Due to the symmetrical nature of ethylene glycol, statistical control often leads to a mixture of the desired mono-silylated product, the di-silylated product (1,2-bis(tert-butyldimethylsilyloxy)ethane), and unreacted starting material. nist.gov Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the mono-protected diol.

While not a direct synthesis of this compound itself, derivatives can be prepared starting from 2-mercaptoethanol (B42355). The thiol group of 2-mercaptoethanol can be selectively protected, followed by silylation of the hydroxyl group. Subsequent manipulation of the protected thiol group can lead to various derivatives of the target compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20O2Si B027504 2-((tert-Butyldimethylsilyl)oxy)ethanol CAS No. 102229-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-8(2,3)11(4,5)10-7-6-9/h9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYAGNPMQVHYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456535
Record name 2-((tert-Butyldimethylsilyl)oxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102229-10-7
Record name 2-(tert-Butyldimethylsiloxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102229-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(tert-Butyl(dimethyl)silyl)oxyethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102229107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((tert-Butyldimethylsilyl)oxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[tert-butyl(dimethyl)silyl]oxy}ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Preparation of 2 Tert Butyldimethylsilyl Oxy Ethanol

Specific Synthetic Routes to 2-((tert-Butyldimethylsilyl)oxy)ethanol

Optimization of Reaction Conditions for Scalability

The transition from laboratory-scale synthesis of this compound to large-scale industrial production presents significant challenges, including issues with yield and purity that are not always evident in small-batch preparations. A key development in overcoming these hurdles is detailed in a patented method that outlines a scalable process for its preparation. google.com

The core of this scalable synthesis involves the reaction of tert-butyldimethylsilyl chloride with ethylene (B1197577) glycol in an organic solvent. An organic acid binding agent, such as triethylamine (B128534) or pyridine (B92270), is added to facilitate the reaction. The process is conducted under reflux conditions at a controlled temperature range of 45-55°C. Following the reaction, the product is isolated through a series of filtration and distillation steps. The filtrate is first subjected to atmospheric distillation to remove the solvent, followed by vacuum rectification to purify the final product. google.com

This method has been demonstrated to be effective for industrial production, achieving high purity (≥99%) and good yields. google.com The optimization of reactant ratios and reaction conditions are crucial for maximizing efficiency and product quality on a larger scale.

Below is an interactive data table summarizing the scalable preparation of this compound based on described industrial methods.

ParameterExample 1Example 2
tert-Butyldimethylsilyl chloride 151 kg151 kg
Ethylene Glycol 62 kg248 kg
Solvent Sherwood OilSherwood Oil
Acid Binding Agent TriethylaminePyridine
Reaction Temperature 45°C45°C
Reaction Time 32 hours36 hours
Yield 75%70%
Purity 99.95%99.96%
Reference google.com google.com

Green Chemistry Approaches in its Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of silyl (B83357) ethers like this compound. The traditional synthesis method, while scalable, generates salt byproducts (e.g., triethylammonium (B8662869) chloride) from the use of acid binding agents, which can lower the atom economy and present waste disposal challenges. google.com

Modern green chemistry strategies focus on alternative reaction pathways that are more efficient and environmentally benign. A prominent green approach in the broader field of poly(silyl ether) synthesis is the dehydrogenative cross-coupling of alcohols with hydrosilanes. mdpi.com This method is highly atom-economical as the only byproduct is hydrogen gas (H₂). mdpi.com Applying this principle to the synthesis of this compound would involve reacting ethylene glycol with a suitable hydrosilane, such as tert-butyldimethylsilane.

Key advantages of such green approaches include:

High Atom Economy: The generation of only hydrogen gas as a byproduct maximizes the incorporation of reactant atoms into the final product. mdpi.com

Reduced Waste: Eliminating salt byproducts simplifies purification and reduces environmental impact.

Catalytic Systems: Research is ongoing to develop catalysts for these reactions that are based on inexpensive and earth-abundant metals, moving away from precious metal catalysts like platinum or palladium. mdpi.com

Furthermore, the development of visible-light-driven reactions and the use of recyclable byproducts in related organosilicon chemistry highlight the potential for innovative, sustainable pathways that could be adapted for the synthesis of this compound. rsc.org These methods align with green chemistry goals by minimizing energy consumption and waste, offering a significant improvement over traditional synthetic routes. rsc.org

Reactivity and Transformations of 2 Tert Butyldimethylsilyl Oxy Ethanol

Hydroxyl Group Reactivity in the Presence of the TBDMS Ether

The TBDMS ether's stability to many reagents, excluding those containing fluoride (B91410) ions or strong acids, enables the hydroxyl group of 2-((tert-butyldimethylsilyl)oxy)ethanol to undergo typical alcohol reactions. This selective reactivity is a cornerstone of its utility in multi-step organic synthesis.

The primary alcohol functional group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uklibretexts.org The TBDMS ether remains intact during these transformations.

Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage, yielding 2-((tert-butyldimethylsilyl)oxy)acetaldehyde. Reagents such as Pyridinium chlorochromate (PCC) are effective for this partial oxidation. youtube.com To ensure the reaction stops at the aldehyde, an excess of the alcohol may be used, and the aldehyde product can be distilled off as it forms to prevent further oxidation. chemguide.co.uklibretexts.org

For the full oxidation to the corresponding carboxylic acid, 2-((tert-butyldimethylsilyl)oxy)acetic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (B83412) or chromium(VI) compounds like potassium dichromate in an acidic solution. chemguide.co.ukyoutube.comwikipedia.org In this procedure, the alcohol is typically heated under reflux with an excess of the oxidizing agent to ensure the reaction proceeds to completion. chemguide.co.uk

Target ProductOxidation LevelTypical ReagentsKey Conditions
2-((tert-Butyldimethylsilyl)oxy)acetaldehydeAldehydePyridinium chlorochromate (PCC), Dess-Martin periodinaneAnhydrous conditions, typically in dichloromethane (B109758).
2-((tert-Butyldimethylsilyl)oxy)acetic acidCarboxylic AcidPotassium permanganate (KMnO4), Potassium dichromate (K2Cr2O7) with acidExcess oxidizing agent, heating under reflux.
Table 1. Oxidation reactions of the hydroxyl group in this compound.

The primary hydroxyl group of this compound is already in its most reduced state. Therefore, it does not undergo further reduction. This section is not applicable to the direct reactivity of the alcohol functional group.

Derivatization of this compound

A key application of this compound in organic synthesis is its conversion into derivatives where the hydroxyl group is transformed into a more reactive species. This enhances its utility as a building block for more complex molecules.

One of the most significant derivatizations of this compound is the conversion of its hydroxyl group into a trifluoromethanesulfonate (triflate) group. This produces 2-((tert-butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate, a highly reactive alkylating agent.

The synthesis of 2-((tert-butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is achieved by reacting this compound with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base. google.com The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at low temperatures to control reactivity and minimize side reactions. A variety of solvents and bases can be employed, with specific conditions optimized to maximize yield and purity. google.com

Several documented procedures highlight different conditions for this transformation. For instance, the reaction can be performed using 2,6-lutidine as the base in n-heptane at temperatures between -25°C and -15°C. Alternatively, bases like N-ethyl-N-isopropylpropan-2-amine (Hünig's base) can be used in solvents such as cyclohexane or a mixture of cyclohexane and toluene at temperatures ranging from 0°C to 10°C. google.com

ReagentsBaseSolventTemperature
This compound, Trifluoromethanesulfonic anhydride2,6-Lutidinen-Heptane-25°C to -15°C
This compound, Trifluoromethanesulfonic anhydrideN-ethyl-N-isopropylpropan-2-amineCyclohexane10°C
This compound, Trifluoromethanesulfonic anhydrideN-ethyl-N-isopropylpropan-2-amineCyclohexane:Toluene (1:1)5°C
This compound, Trifluoromethanesulfonic anhydrideTriisobutylaminePentane-10°C
Table 2. Synthesis conditions for 2-((tert-butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate. google.com

The trifluoromethanesulfonate group is an exceptionally good leaving group due to the stability of the resulting triflate anion, which is highly resonance-stabilized. This property makes 2-((tert-butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate a powerful electrophile and an efficient two-carbon building block in nucleophilic substitution reactions.

This derivative is widely used as an intermediate in the synthesis of pharmaceuticals. A prominent example is its use in the synthesis of Everolimus, where it serves as the alkylating agent to introduce the 2-hydroxyethyl group onto the 40-position of rapamycin. In this reaction, the hydroxyl group of rapamycin acts as a nucleophile, displacing the triflate leaving group from the 2-((tert-butyldimethylsilyl)oxy)ethyl moiety. The TBDMS group is subsequently removed in a later step to reveal the final diol structure.

Formation of other Ether Linkages

The hydroxyl group of this compound can be readily converted into an alkoxide and subsequently alkylated to form a variety of ether linkages. This transformation is typically achieved through the Williamson ether synthesis, a widely used and versatile method for preparing symmetrical and unsymmetrical ethers. The general strategy involves the deprotonation of the alcohol with a strong base to form the corresponding alkoxide, which then acts as a nucleophile and attacks an alkyl halide or another electrophile with a suitable leaving group.

A common procedure involves the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) to generate the alkoxide of this compound. The resulting alkoxide is a potent nucleophile and can react with various alkylating agents. For instance, the reaction with benzyl (B1604629) bromide in the presence of sodium hydride in THF at room temperature leads to the formation of tert-butyl(2-(benzyloxy)ethoxy)dimethylsilane in high yield. This method is highly effective for introducing a benzyl ether linkage.

Similarly, other alkyl halides can be employed to introduce different ether functionalities. The choice of the alkylating agent, base, and solvent system can be tailored to achieve the desired ether product. The reaction progress can be conveniently monitored by techniques such as thin-layer chromatography (TLC).

Table 1: Synthesis of tert-butyl(2-(benzyloxy)ethoxy)dimethylsilane

Reactant 1Reactant 2ReagentsSolventTemperatureYield
This compoundBenzyl bromideSodium hydride (NaH)Tetrahydrofuran (THF)Room TemperatureHigh

Formation of other Functional Group Derivatives

Beyond the formation of ether linkages, the hydroxyl group of this compound serves as a versatile handle for the introduction of various other functional groups. These transformations are crucial for modifying the properties and reactivity of the molecule, enabling its use in a broader range of synthetic applications.

One important class of derivatives is sulfonate esters, such as tosylates and mesylates. These are excellent leaving groups in nucleophilic substitution and elimination reactions, thus activating the carbon atom to which the original hydroxyl group was attached. The conversion of this compound to its corresponding tosylate can be achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). Similarly, reaction with methanesulfonyl chloride (MsCl) provides the mesylate derivative. These reactions typically proceed with retention of configuration at the carbon atom bearing the hydroxyl group.

Another common transformation is the esterification of the hydroxyl group. This can be accomplished by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base. For example, acylation with benzoyl chloride in the presence of a base like pyridine or triethylamine (B128534) would yield 2-((tert-Butyldimethylsilyl)oxy)ethyl benzoate. These esterification reactions are generally efficient and provide access to a wide array of ester derivatives.

Table 2: Synthesis of Functional Group Derivatives of this compound

DerivativeReactant 2ReagentsSolventGeneral Conditions
Tosylatep-Toluenesulfonyl chloride (TsCl)PyridineDichloromethane (DCM)0 °C to Room Temperature
MesylateMethanesulfonyl chloride (MsCl)Triethylamine (TEA)Dichloromethane (DCM)0 °C to Room Temperature
Benzoate EsterBenzoyl chloridePyridine or TriethylamineDichloromethane (DCM)0 °C to Room Temperature

Applications in Advanced Organic Synthesis and Chemical Transformations

Protecting Group Chemistry of Alcohols

In multistep organic syntheses, it is often necessary to mask the reactivity of a hydroxyl group to prevent it from interfering with reactions occurring elsewhere in the molecule. uobaghdad.edu.iqbham.ac.uk The tert-butyldimethylsilyl (TBDMS) ether, the core functional group of 2-((tert-Butyldimethylsilyl)oxy)ethanol, is one of the most common protecting groups for alcohols. iwu.edumasterorganicchemistry.com This is due to its ease of introduction, general stability under a wide range of non-acidic and non-fluoride conditions, and the numerous methods available for its selective removal. iwu.eduuwindsor.ca The TBDMS group effectively shields the alcohol's acidic proton and reduces the oxygen's nucleophilicity through steric hindrance. uobaghdad.edu.iqbham.ac.uk

The utility of the TBDMS group lies in the ability to selectively add and remove it. harvard.edu Silyl (B83357) ethers are readily formed by treating an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole (B134444). masterorganicchemistry.com The subsequent deprotection, or cleavage of the silyl ether to regenerate the alcohol, can be accomplished under various specific conditions, forming the basis of its strategic application in synthesis. organic-chemistry.orgresearchgate.net

TBDMS ethers can be cleaved to reveal the parent alcohol under acidic conditions. organic-chemistry.orggelest.com This method is typically effective but less common than fluoride-mediated cleavage due to the potential for acid-labile functional groups elsewhere in the molecule to react. researchgate.net The rate of acidic hydrolysis is influenced by steric hindrance around the silicon atom. gelest.com Reagents such as acetic acid in an aqueous solution or catalytic amounts of stronger acids like p-toluenesulfonic acid in methanol can be employed. organic-chemistry.orggelest.com

Table 1: Conditions for Acid-Catalyzed Deprotection of TBDMS Ethers

Reagent(s) Solvent(s) Typical Conditions Reference
Acetic Acid / Water Tetrahydrofuran (THF) 2:1 Acetic Acid / Water mixture organic-chemistry.org
p-Toluenesulfonic acid (catalytic) Methanol 0°C to room temperature gelest.com
Trifluoroacetic acid (TFA) Water Mild acidic conditions daneshyari.com
Acetyl chloride (catalytic) Methanol 0°C to room temperature organic-chemistry.orgorganic-chemistry.org

Selective Protection and Deprotection Strategies

Fluoride-mediated Deprotection (e.g., TBAF)

The most prevalent method for the cleavage of TBDMS ethers involves the use of a fluoride (B91410) ion source. iwu.edunih.gov The exceptional strength of the silicon-fluoride (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond, is the driving force for this reaction. organic-chemistry.orgnih.gov Tetrabutylammonium fluoride (TBAF) is the most commonly used reagent for this purpose, typically in a solvent like tetrahydrofuran (THF). organic-chemistry.orgchemspider.com The reaction is highly efficient and generally proceeds under mild, neutral to basic conditions. daneshyari.comchemspider.com However, the basicity of TBAF can sometimes lead to side reactions with base-sensitive substrates; in such cases, buffering the reagent with acetic acid may be necessary. chemspider.com

Table 2: Common Fluoride Reagents for TBDMS Deprotection

Reagent Common Abbreviation Typical Solvent Key Features Reference(s)
Tetrabutylammonium fluoride TBAF THF Most common, highly effective, can be basic. organic-chemistry.orggelest.comchemspider.com
Hydrogen fluoride-pyridine HF•py THF Often used for selective deprotection. gelest.com
Potassium bifluoride KHF₂ Methanol Mild and selective for phenolic TBDMS ethers. nih.gov
Cesium fluoride CsF Various Alternative fluoride source. nih.gov
Selective Cleavage in the Presence of other Silyl Ethers

A key aspect of advanced synthetic strategy is the ability to differentiate between multiple protecting groups of the same class. researchgate.net The relative stability of various silyl ethers allows for the selective deprotection of one type in the presence of another. organic-chemistry.org The TBDMS group is generally less sterically hindered and more susceptible to cleavage than bulkier silyl ethers like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS). organic-chemistry.orgnih.gov

Under carefully controlled acidic conditions, TBDMS ethers can be cleaved while more robust TBDPS groups remain intact. organic-chemistry.org Conversely, fluoride-mediated cleavage can also be tuned for selectivity. For example, less sterically hindered primary TBDMS ethers can be removed more readily than those protecting secondary or tertiary alcohols. organic-chemistry.org Reagents like iron(III) tosylate have been shown to cleave primary TBDMS ethers in the presence of primary TBDPS ethers. iwu.edu Furthermore, conditions have been developed for the selective deprotection of alkyl TBDMS ethers in the presence of aryl TBDMS ethers, and vice versa, using catalytic systems such as LiOAc or phosphates. organic-chemistry.orgingentaconnect.com

Orthogonal protection is a powerful strategy in the synthesis of complex molecules, wherein multiple protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others. bham.ac.uk The TBDMS group is a cornerstone of such strategies. beilstein-journals.org It is stable under conditions used to remove many other common protecting groups. For instance, a TBDMS ether is unaffected by the catalytic hydrogenation used to cleave benzyl (B1604629) (Bn) ethers or by the basic conditions (e.g., K₂CO₃/MeOH) used to hydrolyze acetate esters. organic-chemistry.org Conversely, the specific fluoride- or acid-mediated cleavage of a TBDMS ether will leave benzyl ethers, acetates, and many other groups untouched. uwindsor.caorganic-chemistry.org This orthogonality allows chemists to perform sequential transformations on a polyfunctional molecule with high precision.

Role as a Key Synthetic Intermediate and Building Block

Beyond its role in protecting group chemistry, this compound serves as a valuable bifunctional building block. chemicalbook.com Its structure contains a protected primary alcohol (the TBDMS ether) and a free primary alcohol. This allows it to act as a two-carbon synthon, enabling the extension of a carbon chain by an ethylene (B1197577) glycol unit where the two hydroxyl groups can be differentiated.

For example, the free hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) or an aldehyde. researchgate.net Subsequently, this modified molecule can participate in nucleophilic substitution or addition reactions. After the desired transformation, the TBDMS group on the other end of the molecule can be deprotected to reveal a free hydroxyl group for further synthetic manipulation. This strategy is employed in the synthesis of complex natural products and other intricate organic molecules where precise control over the reactivity of different functional groups is paramount. ambeed.com

Synthesis of Complex Molecules

The strategic incorporation of this compound and its derivatives into synthetic routes enables the efficient construction of intricate molecular frameworks. The tert-butyldimethylsilyl (TBS) protecting group offers robust stability under a wide range of reaction conditions, yet can be selectively removed when desired, a critical feature in multi-step syntheses.

Pharmaceuticals and Biologically Active Molecules

A prominent application of a structural motif derived from this compound is in the synthesis of carbapenem antibiotics. nih.govgoogle.comnih.gov A key intermediate in the production of many of these life-saving drugs is (3R,4R)-4-acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone, often referred to as AOSA. nih.govresearchgate.net The C3 side chain of this molecule, which is crucial for its biological activity and stability to metabolic degradation, features a tert-butyldimethylsilyloxy ethyl group. The synthesis of this vital intermediate has been achieved through various stereoselective routes, highlighting the importance of this protected hydroxyethyl moiety in modern pharmaceutical manufacturing. nih.govresearchgate.net

Pharmaceutical Intermediate Key Structural Feature Derived from Protected Ethylene Glycol Therapeutic Class
(3R,4R)-4-acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone (AOSA)(R)-1'-((tert-butyldimethylsilyl)oxy)ethyl side chainCarbapenem Antibiotics
Natural Products

The total synthesis of complex natural products often necessitates the use of versatile building blocks and robust protecting group strategies. While direct applications of this compound are not always explicitly detailed in the literature, the use of TBS-protected hydroxyl groups is a cornerstone of many synthetic campaigns. For instance, in the total synthesis of the potent anticancer agent (+)-discodermolide, various fragments containing TBS-protected hydroxyl groups are assembled. caltech.eduwikipedia.orgcaribjscitech.comnih.gov The stability of the TBS ether allows for numerous chemical transformations to be carried out on other parts of the molecule without affecting the protected alcohol. The use of a simple, readily available building block like this compound can be envisioned as a strategic starting point for the introduction of such protected hydroxyethyl fragments into the carbon skeleton of these intricate natural products. Similarly, in the synthesis of epothilones, another class of potent anticancer natural products, TBS ethers are extensively used to mask hydroxyl functionalities during the construction of the macrocyclic core. nih.govnih.govpkusz.edu.cnrsc.org

Advanced Materials and Polymers

The bifunctionality of this compound makes it an attractive monomer for the synthesis of functional polymers. The hydroxyl group can be derivatized into a polymerizable unit, such as a methacrylate, while the silyl ether provides a latent functional group that can be unmasked after polymerization. For example, the synthesis of poly[2-((tert-butyldimethylsilyl)oxy)ethyl methacrylate] can be achieved through controlled radical polymerization techniques. nih.govcmu.edunih.gov Subsequent deprotection of the silyl ether would yield a polymer with pendant hydroxyl groups. These hydroxyl-functionalized polymers have potential applications in areas such as drug delivery, hydrogels, and surface coatings. Furthermore, this compound can be used in the synthesis of hydroxyl-terminated polyesters through polycondensation reactions, offering a route to biodegradable and functional materials. researchgate.netresearchgate.netmdpi.com

Stereocontrolled Synthesis

The precise control of stereochemistry is paramount in the synthesis of chiral molecules, particularly for pharmaceutical applications where different stereoisomers can exhibit vastly different biological activities. While this compound itself is achiral, its derivatives can be employed in stereocontrolled reactions.

Asymmetric Synthesis Approaches

In asymmetric synthesis, chiral auxiliaries are often employed to induce stereoselectivity in a reaction, and are subsequently removed. While there is not extensive literature on the use of this compound as a direct precursor for common chiral auxiliaries, the principles of chiral pool synthesis allow for its potential use in creating novel chiral ligands. escholarship.orgnih.govd-nb.info By starting with an enantiomerically pure precursor, it is possible to synthesize chiral derivatives of this compound that could serve as ligands in asymmetric catalysis, for example, in palladium-catalyzed asymmetric allylic alkylation. nih.gov

Diastereoselective Transformations

The steric bulk of the tert-butyldimethylsilyl group in derivatives of this compound can influence the stereochemical outcome of reactions at nearby chiral centers. This is a key principle in diastereoselective synthesis. For example, the presence of a 2-((tert-butyldimethylsilyl)oxy)ethoxy group on a molecule can direct the approach of a reagent, leading to the preferential formation of one diastereomer over another in reactions such as nucleophilic additions to carbonyls. nih.gov This type of substrate-controlled diastereoselectivity is a powerful tool in organic synthesis, allowing for the construction of specific stereoisomers of complex molecules.

Applications in Multicomponent Coupling Reactions (Indirect Relevance via Silyl Glyoxylates)

The compound this compound does not directly participate in multicomponent coupling reactions. However, its structural motif, the tert-butyldimethylsilyl (TBDMS) protected hydroxyl group, is central to the reactivity of silyl glyoxylates, which are versatile reagents in such transformations. Silyl glyoxylates serve as conjunctive reagents, enabling the union of a nucleophile and an electrophile at a protected glycolic acid junction. The TBDMS group, in particular, is crucial in these reactions due to its steric bulk and electronic properties, which influence the stability of intermediates and the stereoselectivity of the reaction.

In a notable example, a three-component coupling reaction involving silyl glyoxylates, a vinyl Grignard reagent, and nitroalkenes has been developed to synthesize functionalized nitrocyclopentanols. The process is initiated by the addition of the vinyl Grignard reagent to a silyl glyoxylate, such as tert-butyl dimethylsilyl glyoxylate. This is followed by a westmont.edubiosynth.com-Brook rearrangement to form a (Z)-metallodienolate intermediate. This intermediate then engages in a vinylogous Michael addition with a nitroalkene. This sequence marks a significant expansion of silyl glyoxylate chemistry to include Michael acceptors as the secondary electrophile. The TBDMS group is advantageous in these cascades as it can inhibit undesired silyl migration to a secondary alkoxide and enhance diastereoselectivity.

The selection of the silyl group is critical, and while trimethylsilyl (B98337) (TMS) ethers are often too susceptible to solvolysis, the TBDMS group provides a significant increase in hydrolytic stability, making it a more robust protecting group for these applications. The ability to use TBDMS-protected glyoxylates allows for the generation of complex molecular architectures with high efficiency and stereocontrol.

Reagent ClassRole in Multicomponent CouplingKey IntermediateInfluence of TBDMS Group
Silyl GlyoxylatesConjunctive reagent uniting nucleophiles and electrophiles(Z)-MetallodienolateEnhances stability and diastereoselectivity
Vinyl GrignardNucleophile
NitroalkenesElectrophile (Michael acceptor)

Applications in Rearrangement Reactions (e.g., Cope rearrangement, Morita-Baylis-Hillman reaction)

The tert-butyldimethylsilyl (TBDMS) protecting group is extensively used in organic synthesis to protect hydroxyl groups during a wide array of chemical transformations, owing to its stability under many reaction conditions and its straightforward removal. While the TBDMS ether in compounds like this compound is compatible with the conditions of many rearrangement reactions, specific examples detailing the direct participation of this compound as a key substrate in Cope or Morita-Baylis-Hillman rearrangements are not prominently featured in scientific literature.

The Cope rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of 1,5-dienes, which typically requires heating. The presence of a silyl ether group on the diene backbone can influence the reaction's stereochemical outcome or be used to facilitate subsequent transformations of the rearranged product.

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, catalyzed by a nucleophile such as a tertiary amine or phosphine. The resulting product is a densely functionalized allylic alcohol. A TBDMS-protected alcohol could potentially be part of the electrophile or the activated alkene, provided it does not interfere with the reaction mechanism. For instance, an aldehyde bearing a remote TBDMS-protected hydroxyl group could be a viable electrophile.

In both cases, the primary role of the TBDMS group would be to act as a spectator, protecting the hydroxyl functionality from the reaction conditions, to be deprotected at a later synthetic stage.

Functionalization of Polymeric Surfaces (as a TBDMS-Thiol derivative)

A derivative of this compound, namely 2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol, has found significant application in the functionalization of polymeric surfaces. This TBDMS-thiol compound serves as a key intermediate for attaching functional molecules to polymer backbones through "click" chemistry, specifically sulfur(VI)-fluoride exchange (SuFEx) reactions.

The synthesis of 2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol is achieved through an etherification reaction between 2-mercaptoethanol (B42355) and tert-butyldimethylchlorosilane in the presence of imidazole. This process efficiently protects the hydroxyl group of 2-mercaptoethanol, leaving the thiol group available for further reactions.

In a specific application, this TBDMS-thiol was used for the surface functionalization of polyvinyl chloride (PVC). The process involved combining the SuFEx click reaction with benzophenone photochemistry in a rapid one-step method. The TBDMS-thiol derivative was used to prepare a reversible addition-fragmentation chain-transfer (RAFT) agent, which was then grafted onto the PVC surface. This demonstrates the utility of the TBDMS-protected thiol in creating functional polymer surfaces with tailored properties.

DerivativeSynthetic PrecursorsApplicationPolymer Substrate
2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol2-Mercaptoethanol, tert-Butyldimethylchlorosilane, ImidazoleSurface functionalization via SuFEx and RAFTPolyvinyl chloride (PVC)

Analytical Characterization and Spectroscopic Studies

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Detailed ¹H NMR and ¹³C NMR spectral data for 2-((tert-Butyldimethylsilyl)oxy)ethanol are not available in the public domain through the conducted research. While this compound is commercially available from various suppliers, specific chemical shifts (δ), coupling constants (J), and signal multiplicities from peer-reviewed sources could not be retrieved.

Mass Spectrometry (MS, HRMS, ESI)

Specific high-resolution mass spectrometry (HRMS) data, including exact mass measurements obtained through techniques like electrospray ionization (ESI), were not found in the available literature. The PubChem database entry for this compound indicates the existence of a GC-MS record in the NIST Mass Spectrometry Data Center, but the specific fragmentation patterns and mass-to-charge ratios (m/z) are not provided. nih.gov The monoisotopic mass of the molecule is listed as 176.123256 daltons. nih.gov

Infrared (IR) Spectroscopy

A citable infrared (IR) spectrum detailing the characteristic absorption frequencies for this compound could not be located in the performed searches. Key expected absorptions would include a broad O-H stretch for the alcohol, C-H stretching for the alkyl groups, a strong Si-O-C stretch, and C-O stretching vibrations.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of silyl (B83357) ethers like this compound.

Reverse Phase HPLC

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method is suitable for both analysis and preparative separations to isolate impurities. sielc.com

The key parameters of the method are detailed in the table below.

ParameterDescription
Stationary Phase Newcrom R1 column
Mobile Phase Acetonitrile (B52724) (MeCN), water, and phosphoric acid
MS Compatibility For Mass Spectrometry (MS) detection, phosphoric acid can be replaced with formic acid. sielc.com
Applications This method is scalable and can be used for isolating impurities in preparative separations and is also suitable for pharmacokinetic studies. sielc.com

This RP-HPLC method provides a straightforward and effective means for the chromatographic analysis of this compound. sielc.com

UPLC Applications

Ultra-Performance Liquid Chromatography (UPLC) offers a high-resolution and rapid method for the analysis of this compound. This technique, an advancement of traditional High-Performance Liquid Chromatography (HPLC), utilizes columns with smaller particle sizes (typically under 2 µm) to achieve faster separations and greater sensitivity.

For the analysis of this compound, a reverse-phase (RP) UPLC method is often employed. sielc.com This approach uses a non-polar stationary phase and a polar mobile phase. A common mobile phase composition includes a mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically substituted with a more volatile acid, such as formic acid, to ensure compatibility with the MS interface. sielc.com

The use of columns with 3 µm particles is specifically noted for enabling fast UPLC applications, providing a balance between resolution and analysis time. sielc.com This methodology is not only suitable for analytical purposes but is also scalable for preparative separations, allowing for the isolation of the compound from impurities. sielc.com

A key application of this UPLC method is in pharmacokinetic studies, where the rapid and sensitive analysis of the compound in biological matrices is crucial. sielc.com The separation is typically achieved on specialized reverse-phase columns, such as the Newcrom R1, which is designed to have low silanol (B1196071) activity, minimizing undesirable interactions and improving peak shape. sielc.com

Table 1: UPLC Method Parameters for this compound Analysis

ParameterDetails
Technique Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)
Stationary Phase Newcrom R1 column or similar C18 column
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS)
Particle Size 3 µm for fast UPLC applications
Detection UV or Mass Spectrometry (MS)
Application Analytical determination, preparative isolation, pharmacokinetic studies

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and versatile tool for monitoring the progress of reactions involving this compound and for preliminary purity assessment. It is a planar chromatographic technique where a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate or aluminum foil.

In the context of synthesizing or purifying this compound, TLC is used to identify the presence of the starting materials, the desired product, and any byproducts. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase (eluent).

The choice of eluent is critical for achieving good separation. A common mobile phase for TLC analysis of silyl ethers like this compound is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The ratio of these solvents is adjusted to optimize the retention factor (Rf) of the target compound, which is a measure of its migration distance relative to the solvent front.

Visualization of the spots on the TLC plate is typically achieved using a variety of methods since this compound does not absorb ultraviolet (UV) light. Common visualization agents include potassium permanganate (B83412) stain, ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain, or vanillin (B372448) stain, which react with the hydroxyl group of any unreacted starting material or the silyl ether itself upon heating to produce colored spots.

Table 2: Typical TLC Parameters for this compound

ParameterDetails
Stationary Phase Silica gel 60 F254 plates
Mobile Phase (Eluent) Hexane/Ethyl Acetate (varying ratios, e.g., 9:1, 4:1)
Visualization Potassium permanganate stain, Ceric ammonium molybdate (CAM) stain, Vanillin stain
Application Reaction monitoring, qualitative purity assessment

Flash Column Chromatography

For the purification of this compound on a larger scale than what is feasible with preparative TLC, flash column chromatography is the method of choice. This technique is a rapid form of preparative column chromatography that uses a positive pressure to force the solvent through the column, leading to faster and more efficient separations.

The stationary phase is typically silica gel, and the selection of the mobile phase is guided by prior TLC analysis. The eluent system that provides a good separation of the desired product from impurities on the TLC plate (ideally with an Rf value for the product in the range of 0.2-0.4) is adapted for the flash column.

The process involves loading the crude reaction mixture containing this compound onto the top of the silica gel column. The chosen eluent is then passed through the column under pressure. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Commonly, a gradient of solvents is used, starting with a less polar mixture (e.g., a higher ratio of hexane to ethyl acetate) and gradually increasing the polarity to elute the compounds in order of increasing polarity.

Table 3: Flash Column Chromatography Parameters for Purifying this compound

ParameterDetails
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient
Loading Technique Dry loading or direct liquid loading
Elution Step or linear gradient
Fraction Analysis Thin Layer Chromatography (TLC)
Application Preparative purification

Purity Assessment Techniques

The final assessment of the purity of this compound is crucial and is typically accomplished by a combination of the chromatographic and spectroscopic methods mentioned previously.

High-purity samples are essential for subsequent synthetic steps or for use as analytical standards. The primary methods for quantitative purity assessment include:

UPLC/HPLC: As detailed in section 5.2.1.2, a calibrated UPLC or HPLC method can provide a quantitative measure of purity. By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram (assuming all components have a similar response factor), a percentage purity can be determined. This is often reported as area percent purity.

Gas Chromatography (GC): Given its volatility, GC is another powerful technique for assessing the purity of this compound. A GC analysis can separate the compound from volatile impurities and residual solvents. When coupled with a Flame Ionization Detector (FID), which has a response that is proportional to the mass of carbon, GC-FID can provide accurate quantitative purity data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a structural elucidation tool, quantitative NMR (qNMR) can be used for purity assessment. By integrating the signals of the compound against a certified internal standard of known concentration, the absolute purity of the sample can be determined with high accuracy.

The combination of these techniques provides a comprehensive picture of the sample's purity, ensuring it meets the required specifications for its intended use.

Table 4: Purity Assessment Methods for this compound

TechniquePrincipleInformation Provided
UPLC/HPLC Differential partitioning between stationary and mobile phasesArea percent purity, detection of non-volatile impurities
GC-FID Separation based on volatility and interaction with stationary phaseArea percent purity, detection of volatile impurities and residual solvents
qNMR Signal integration relative to an internal standardAbsolute purity (mass fraction or mole fraction)

Computational Chemistry and Mechanistic Investigations

Theoretical Studies on Silyl (B83357) Ether Stability and Reactivity

The TBDMS group is a widely used protecting group for alcohols due to its predictable stability and selective cleavage under specific conditions. Theoretical studies have elucidated the factors contributing to this stability. Compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS) ether, the tert-butyldimethylsilyl ether is approximately 10,000 times more stable towards hydrolysis. acs.org This enhanced stability is primarily attributed to the steric bulk of the tert-butyl group, which hinders the approach of nucleophiles or electrophiles to the central silicon atom and the adjacent Si-O bond.

The reactivity of silyl ethers is characterized by their cleavage under acidic conditions or by fluoride (B91410) ions. Computational studies support the proposed mechanisms for these transformations, which involve hypervalent silicon intermediates. libretexts.orgchem-station.com

Acid-Catalyzed Deprotection: In the presence of acid, the ether oxygen is protonated, making it a better leaving group. A nucleophile (e.g., water) then attacks the silicon center. The reaction is believed to proceed through a pentacoordinated silicon intermediate. chem-station.com The stability of this transition state is highly sensitive to steric hindrance, which is why primary TBDMS ethers can often be selectively cleaved in the presence of secondary or tertiary ones. echemi.com

Fluoride-Mediated Deprotection: Fluoride ions exhibit a very high affinity for silicon, leading to the formation of a strong Si-F bond, which is the thermodynamic driving force for the reaction (approximately 30 kcal/mol stronger than a Si-O bond). chem-station.com The mechanism involves the attack of the fluoride ion on the silicon atom to form a stable, pentacoordinate intermediate, which then breaks down to release the alkoxide. chem-station.comechemi.com

Computational Modeling of Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for mapping the reaction pathways of silylation and desilylation. chemrxiv.orguni-muenchen.deresearchgate.net These studies calculate the relative free energies of reactants, transition states, and products to construct a detailed energy landscape of the reaction. uni-muenchen.deresearchgate.net

For the silylation of an alcohol like ethylene (B1197577) glycol to form 2-((tert-Butyldimethylsilyl)oxy)ethanol, computational models investigate the mechanism of catalysis, often by Lewis bases such as dimethylformamide (DMF) or imidazole (B134444). uni-muenchen.deacs.org DFT calculations can help prove the existence of transient, highly reactive silylium-ion-like intermediates that are generated from the silyl chloride and the catalyst. uni-muenchen.de These models confirm that the reaction proceeds via pentacoordinated intermediates, and they can analyze the influence of the solvent and catalyst on the reaction rates. chem-station.comacs.org

Similarly, the deprotection pathway is extensively modeled. Computational studies on the hydrolysis of silyl ethers can compare the energetic profiles of different proposed mechanisms, lending support to pathways involving pentavalent silicon species. libretexts.orgacs.org These models help explain the experimental observations, such as why fluoride-based deprotection is so effective and why acidic cleavage is sensitive to steric factors. echemi.com For instance, modeling can demonstrate how the bulky tert-butyl group raises the energy of the transition state for nucleophilic attack, thus slowing down the rate of hydrolysis compared to less hindered silyl ethers.

Structure-Reactivity Relationships within Silyl Ether Chemistry

The relationship between the structure of a silyl ether and its reactivity is a cornerstone of its application in organic synthesis. The steric and electronic environment of the Si-O bond dictates its lability. For the TBDMS group, its significant steric bulk is the dominant factor controlling reactivity.

This is clearly demonstrated in the selective protection and deprotection of polyol compounds. A primary alcohol can be selectively silylated in the presence of a secondary alcohol due to the lower steric hindrance around the primary hydroxyl group. chem-station.com Conversely, the selective deprotection of a primary TBDMS ether in the presence of a secondary or tertiary one is readily achievable under acidic conditions because the less-hindered ether reacts faster. echemi.comgelest.com

Kinetic studies, supported by computational analysis, have quantified these relationships. In one study analyzing Lewis base-catalyzed silylation in DMF, a significant variation in reaction rates was observed between alcohols of different substitution patterns, as detailed in the table below.

Alcohol TypeRelative Reaction Half-life
Primary1
Secondary20,232
Tertiary404,345
Data adapted from a study on the base-catalyzed silylation of structurally similar alcohols, demonstrating the profound impact of steric hindrance on reaction rates. acs.org

This dramatic difference highlights the structure-reactivity principle: increasing steric bulk around the hydroxyl group drastically decreases the rate of silylation. This predictable reactivity allows for the strategic manipulation of protecting groups in complex molecule synthesis.

Stereochemical Implications in Asymmetric Transformations

The steric and electronic properties of silyl ethers can be exploited to influence the stereochemical outcome of a reaction. While the TBDMS group in this compound is primarily a protecting group, related silyl ethers are integral to many modern asymmetric transformations.

One key application is in substrate-controlled diastereoselective reactions. The bulky TBDMS group can effectively shield one face of a molecule or lock it into a specific conformation, directing an incoming reagent to the opposite, less-hindered face.

Furthermore, silyl groups are crucial in the formation of chiral silicon-containing products that can be transformed into valuable chiral molecules. For example, the copper(I)-catalyzed conjugate protosilylation of α-substituted α,β-unsaturated N-tert-butanesulfinyl ketimines can produce acyclic β,β-disubstituted enesulfinamides with high geometric selectivity. acs.org The resulting chiral silyl enol ether can then undergo further stereospecific transformations. For instance, a Tamao-Fleming oxidation can convert the silyl group into a hydroxyl group, yielding a chiral 1,3-amino alcohol with high stereopurity. acs.org This illustrates how the silyl group, initially used to control the stereochemistry of one reaction, can be converted into another key functional group while retaining the stereochemical information.

In other contexts, such as the Diels-Alder reaction, the use of silyl enol ethers as diene components allows for stereospecific cycloadditions, leading to the formation of multiple stereocenters in a controlled manner. wikipedia.org

Future Directions and Emerging Research

Development of Novel Synthetic Methodologies

The synthesis of monosilylated ethylene (B1197577) glycol derivatives like 2-((tert-Butyldimethylsilyl)oxy)ethanol has traditionally presented challenges in achieving high regioselectivity. However, recent advancements are paving the way for more efficient and controlled synthetic routes.

Modern organocatalysis is a significant area of development, with strategies aimed at achieving not only regioselectivity but also stereoselectivity and chemoselectivity in diol functionalization. rsc.org These methods often operate under mild conditions, avoiding the need for stoichiometric activators and simplifying reaction processes. rsc.org The use of organocatalysts incorporating boron, nitrogen, and phosphorus, as well as photoredox methodologies, is being explored to selectively modify one hydroxyl group over the other in symmetrical diols. rsc.org

Furthermore, innovative approaches in kinetic resolution are proving effective. For instance, a regiodivergent resolution of terminal 1,2-diols via asymmetric silyl (B83357) transfer has been reported to produce monoprotected products with high enantiomeric excess. nih.gov This method chemically differentiates the two hydroxyl groups of a diol while simultaneously resolving its enantiomers. nih.gov Fine-tuning reaction parameters, such as the rate of silyl chloride addition and temperature, is crucial for achieving high enantioselectivity and synthetically useful yields. rsc.orgnih.gov

Transition metal-catalyzed reactions are also expanding the toolkit for synthesizing silylated compounds. Rhodium-catalyzed intramolecular silylation of alkyl C-H bonds, for example, allows for the regioselective formation of oxasilolanes, which can then be oxidized to diols. organic-chemistry.org While this specific example leads to 1,4-diols, the underlying principles of C-H bond functionalization offer potential for developing new routes to other silylated diol isomers. organic-chemistry.org

The table below summarizes some emerging synthetic strategies:

Synthetic StrategyKey FeaturesPotential Advantages
Organocatalysis Utilizes boron, nitrogen, phosphorus-based catalysts; photoredox methods.Mild reaction conditions, high selectivity, avoids stoichiometric activators. rsc.org
Regiodivergent Kinetic Resolution Asymmetric silyl transfer to resolve and differentiate diol enantiomers.Access to enantiopure, mono-protected diols in a single step. rsc.orgnih.gov
Transition Metal-Catalyzed C-H Silylation Rhodium-catalyzed intramolecular silylation of C-H bonds.High regioselectivity for specific C-H bonds, offering new synthetic pathways. organic-chemistry.org

Exploration in Advanced Material Science

The unique properties of silyl ethers, such as those found in this compound, are increasingly being exploited in the field of advanced material science. The incorporation of organosilicon compounds is known to enhance the properties of various materials. researchgate.net

One area of exploration is the use of silylated building blocks in the creation of novel polymers and coatings. The TBDMS group, with its significant steric bulk, can influence the physical and chemical properties of polymers, such as their thermal stability, solubility, and surface characteristics. For instance, the controlled synthesis of siloxane materials, which are known for their diverse applications, can be achieved using reactions involving hydrosilanes and alcohols in the presence of catalysts like tris(pentafluorophenyl)borane. researchgate.net

The reactivity of the remaining hydroxyl group in this compound allows for its incorporation into polymer backbones or as pendant groups, offering a route to functionalized materials. These materials could find applications in areas such as specialty coatings, adhesives, and as components of more complex material architectures. The ability to selectively deprotect the silyl ether under specific conditions further enhances the versatility of these materials, allowing for post-polymerization modifications. organic-chemistry.orgcdnsciencepub.com

Research is also delving into the self-assembly properties of molecules containing silyl ether functionalities. The interplay of the hydrophobic TBDMS group and the hydrophilic hydroxyl group can lead to the formation of ordered structures, which is a key principle in the bottom-up fabrication of nanomaterials.

Innovative Applications in Complex Chemical Synthesis

The primary role of this compound in complex chemical synthesis is as a versatile building block and a protected form of ethylene glycol. The TBDMS group is a robust protecting group, approximately 10,000 times more stable to hydrolysis than the trimethylsilyl (B98337) (TMS) group, making it ideal for multi-step syntheses. organic-chemistry.org

Its application is particularly valuable in carbohydrate chemistry. Silyl protecting groups are frequently used orthogonally to more common acyl and benzyl (B1604629) groups. nih.gov The distinct electronic and steric properties of silyl ethers become significant when multiple neighboring hydroxyl groups are protected, influencing the reactivity and stereoselectivity of glycosylation reactions. nih.gov For example, polysilylated glycosyl donors have demonstrated unusual reactivity and high stereoselectivity in the synthesis of oligosaccharides. nih.gov

In the synthesis of natural products and other complex organic molecules, the selective protection of a primary alcohol in the presence of other functional groups is a common challenge. The use of tert-butyldimethylsilyl chloride (TBDMS-Cl) to introduce the protecting group is a well-established and reliable method. fiveable.mewikipedia.org The protected diol can then undergo a series of transformations at other sites in the molecule, with the TBDMS group remaining intact until its selective removal is desired. This is often achieved using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org

Recent research has also highlighted the use of silyl ethers in facilitating specific reaction pathways. For instance, the presence of a silyl ether can direct the outcome of a reaction by sterically blocking one face of a molecule or by influencing the conformation of a reactive intermediate. nih.gov This level of control is crucial for achieving the high levels of selectivity required in modern organic synthesis.

Q & A

Basic: What are the standard synthetic methodologies for preparing 2-((tert-Butyldimethylsilyl)oxy)ethanol?

The synthesis typically involves protecting a hydroxyl group with a tert-butyldimethylsilyl (TBS) moiety. A common approach includes:

  • Alcoholysis : Reacting the parent alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole) in anhydrous dichloromethane or tetrahydrofuran (THF) .
  • Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients is standard for isolating the product. Spectroscopic characterization (¹H/¹³C NMR, FT-IR, HR-MS) confirms structural integrity .

Advanced: How can stereochemical outcomes be controlled during derivatization of this compound?

Stereoselective reactions (e.g., acylation, trifluoroacetylation) require precise control of reaction conditions:

  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) favor specific transition states, reducing racemization .
  • Chiral auxiliaries : Use of enantiopure reagents or catalysts during derivatization ensures retention of stereochemistry .
  • Analytical validation : Diastereomeric ratios are quantified via ¹H NMR integration or chiral HPLC .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Key for identifying TBS-protected hydroxyls (δ ~1.0 ppm for tert-butyl protons, δ ~25 ppm for Si-CH₃ in ¹³C NMR) .
  • HR-MS : Confirms molecular ion ([M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm .
  • FT-IR : Absence of free -OH stretch (~3200–3600 cm⁻¹) confirms successful silylation .

Advanced: How can computational modeling predict the reactivity of this compound in complex reactions?

  • DFT calculations : Simulate transition states for silyl group cleavage or nucleophilic attacks, guiding solvent and catalyst selection .
  • Toxicokinetic models : Adapted from studies on structurally similar glycol ethers (e.g., 2-butoxyethanol) to predict metabolic pathways and bioaccumulation risks .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can metabolic pathways of this compound be studied in vitro?

  • LC-MS/MS : Quantify metabolites (e.g., desilylated products) in hepatocyte incubations .
  • Enzyme inhibition assays : Assess cytochrome P450 interactions using recombinant isoforms .
  • Hemolysis studies : Adapt protocols from 2-butoxyethanol research to evaluate erythrocyte toxicity .

Basic: What are the stability considerations for this compound under different storage conditions?

  • Moisture sensitivity : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the silyl ether .
  • Light exposure : Amber vials reduce photodegradation risks .

Advanced: What strategies resolve conflicting spectral data for diastereomeric derivatives of this compound?

  • NOESY/ROESY NMR : Identify spatial proximity of protons to distinguish syn/anti conformers .
  • Dynamic resolution : Vary temperature during NMR acquisition to observe coalescence of split peaks .

Basic: How is this compound utilized as a protecting group in multi-step synthesis?

  • Orthogonal protection : The TBS group resists acidic/basic conditions, enabling sequential deprotection of other functional groups (e.g., acetates, trifluoroacetates) .
  • Hydrogenolysis : Pd/C-catalyzed cleavage under H₂ regenerates the hydroxyl group without side reactions .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

  • GC-MS with derivatization : Convert residual silylating agents (e.g., TBSCl) to volatile derivatives for detection .
  • Limits of detection (LOD) : Optimize HR-MS parameters (e.g., ionization mode, collision energy) to achieve sub-ppm sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butyldimethylsilyl)oxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-((tert-Butyldimethylsilyl)oxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.